

Biological role and significance of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

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Compound of Interest

Compound Name: (S)-2-amino-3-guanidinopropanoic acid hydrochloride

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An In-depth Technical Guide to the Biological Role and Significance of Guanidino Compounds Related to **(S)-2-amino-3-guanidinopropanoic acid hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-guanidinopropanoic acid hydrochloride, a derivative of alanine, exists within a complex landscape of structurally similar guanidino compounds that play pivotal roles in cellular metabolism and signaling. While specific research on this particular molecule is limited, its structural analogues, namely Guanidinoacetic acid (GAA) and β -Guanidinopropionic acid (β -GPA), are subjects of extensive study. This technical guide provides a comprehensive overview of the biological significance, metabolic pathways, and experimental data related to these key guanidino compounds. By elucidating the roles of its better-understood counterparts, this paper aims to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of modulating guanidino compound metabolism.

Introduction: The Guanidino Compound Family

Guanidino compounds are characterized by the presence of a guanidinium group, a functional group with the formula $C(NH_2)_3^+$. This group, also found in the amino acid L-arginine, is crucial for a variety of biological functions, including energy metabolism, nitric oxide signaling, and ureagenesis.^[1] **(S)-2-amino-3-guanidinopropanoic acid hydrochloride**, also known as L- α -

Amino- β -guanidinopropionic acid hydrochloride, is structurally an isomer of arginine.[2][3] However, its biological role is not well-defined in scientific literature, where it is often mentioned as a component of ergogenic supplements without detailed mechanistic studies.[2][4]

In contrast, two other guanidino compounds, Guanidinoacetic acid (GAA) and β -Guanidinopropionic acid (β -GPA), have well-documented and distinct biological activities that are of significant interest to the scientific and pharmaceutical communities.

- Guanidinoacetic acid (GAA): The immediate endogenous precursor to creatine, a vital molecule for cellular energy homeostasis.[5]
- β -Guanidinopropionic acid (β -GPA): A creatine analogue that acts as a modulator of cellular energy sensing pathways.[6]

This guide will focus on the established biological roles and significance of GAA and β -GPA to provide a robust framework for understanding the potential activities of related guanidino compounds.

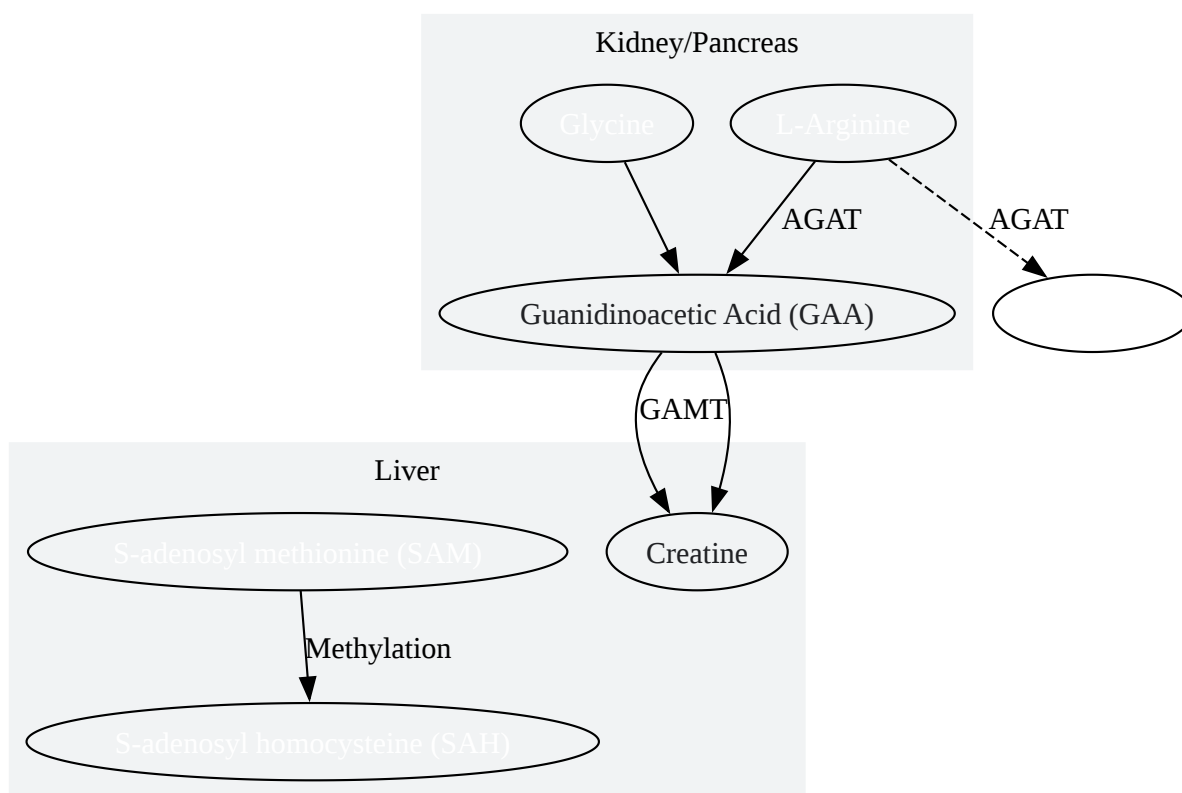
Guanidinoacetic Acid (GAA): The Precursor to Creatine

GAA, also known as glycocyanine, is a naturally occurring amino acid derivative synthesized primarily in the kidneys and pancreas.[5] Its principal biological role is to serve as the direct precursor for the synthesis of creatine.[5]

Biosynthesis and Metabolism

The synthesis of creatine from GAA is a two-step process involving two key enzymes:

- L-arginine:glycine amidinotransferase (AGAT): This enzyme catalyzes the transfer of an amidino group from L-arginine to glycine, forming GAA and ornithine. This reaction is considered the rate-limiting step in creatine biosynthesis.[5]
- Guanidinoacetate N-methyltransferase (GAMT): In the liver, GAMT methylates GAA using S-adenosyl-L-methionine (SAM) as a methyl donor to produce creatine.[5]



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Biological Significance and Therapeutic Potential

The primary significance of GAA lies in its role in maintaining cellular creatine levels, which are critical for tissues with high and fluctuating energy demands, such as muscle and brain. Phosphocreatine, the phosphorylated form of creatine, serves as a rapidly accessible reservoir of high-energy phosphate for the regeneration of ATP.

Supplementation with GAA has been shown to be an effective strategy for increasing muscle and brain creatine concentrations, in some cases more effectively than creatine supplementation itself.[7] This has led to its investigation for various applications:

- Improving muscle bioenergetics and performance: By boosting creatine stores, GAA can enhance physical performance and muscle function.

- **Neuroprotection:** Adequate brain creatine levels are essential for neuronal health, and GAA supplementation is being explored for its potential in neurological and neurodegenerative disorders.
- **Arginine-sparing effect:** Dietary GAA can reduce the metabolic demand for L-arginine for creatine synthesis, thereby "sparing" arginine for other essential pathways like nitric oxide production.^[8]

Quantitative Data

Parameter	Value	Species/Tissue	Reference
Increase in muscle creatine with GAA	Up to 16.2%	Human (vastus medialis)	^[7]
Increase in brain creatine with GAA	Up to 16.2%	Human (cerebellum, grey matter)	^[7]
Typical GAA supplementation dose	3.0 g/day	Human	^[7]

Experimental Protocols

Protocol: Assessment of Muscle Creatine Levels by Magnetic Resonance Spectroscopy (MRS)

A common method to non-invasively quantify muscle creatine is proton magnetic resonance spectroscopy (¹H-MRS).

- **Subject Preparation:** Subjects fast for at least 4 hours prior to the scan.
- **MRS Acquisition:**
 - A clinical MRI scanner (e.g., 1.5T or 3T) is used.
 - A surface coil is placed over the muscle of interest (e.g., vastus medialis).
 - Localized spectra are acquired using a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence.

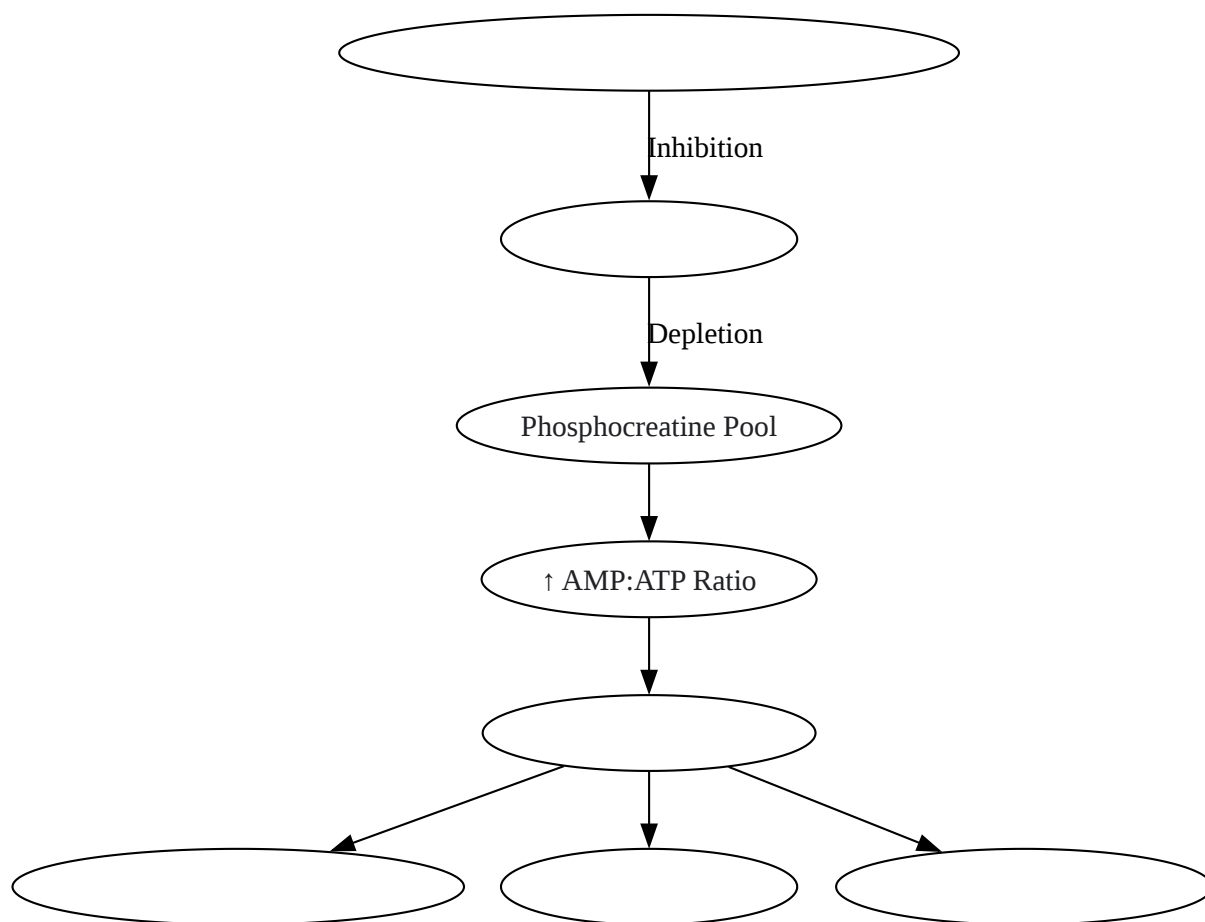
- Typical acquisition parameters: TR (repetition time) = 2000 ms, TE (echo time) = 30 ms, 128-256 averages.
- Data Analysis:
 - The acquired spectra are processed using software such as LCModel or jMRUI.
 - The total creatine peak (at ~3.0 ppm) is quantified and often expressed relative to an internal reference signal, such as water or unsuppressed water signal, or as an absolute concentration.
 - Changes in the creatine peak area or concentration are compared before and after the supplementation period.

β-Guanidinopropionic Acid (β-GPA): A Modulator of Cellular Energy Sensing

β-GPA is a structural analogue of creatine that elicits profound effects on cellular energy metabolism, primarily through its interaction with the creatine kinase system and subsequent activation of AMP-activated protein kinase (AMPK).[6][9]

Mechanism of Action

β-GPA acts as a competitive inhibitor of creatine transport into cells and of creatine kinase, the enzyme that phosphorylates creatine.[9] This leads to a depletion of intracellular phosphocreatine stores, resulting in an increased AMP:ATP ratio. This shift in the cellular energy charge is a potent activator of AMPK, a master regulator of metabolism.[6]



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Biological Significance and Therapeutic Potential

The activation of AMPK by β -GPA mimics some of the physiological effects of exercise and caloric restriction, making it a molecule of interest for various therapeutic applications:

- **Metabolic Diseases:** By promoting glucose uptake and fatty acid oxidation, β -GPA has been shown to improve glucose control in animal models of diabetes.[10]
- **Mitochondrial Biogenesis:** AMPK activation by β -GPA stimulates the expression of genes involved in the creation of new mitochondria, which can enhance cellular oxidative capacity.

[\[11\]](#)

- Cardiovascular Health: Studies have suggested that β -GPA may have blood pressure-lowering effects.[\[12\]](#)
- Aging: Research indicates that β -GPA administration can delay age-related declines in lean mass and improve physical function in older animals.[\[13\]](#)

However, it is important to note that long-term use of β -GPA may have side effects, including the induction of mitochondrial DNA deletions and a potential negative impact on muscle growth in young, rapidly growing individuals.[\[9\]](#)[\[10\]](#)

Quantitative Data

Parameter	Value	Species/Tissue	Reference
Increase in cortical Cox1 gene expression	1.5-fold	Mouse (cortex)	[11]
Increase in midbrain Cox1 gene expression	1.8-fold	Mouse (midbrain)	[11]
Reduction in blood pressure (systolic)	42.7 mmHg	Rat (spontaneously hypertensive)	[12]
Reduction in blood pressure (diastolic)	35.3 mmHg	Rat (spontaneously hypertensive)	[12]

Experimental Protocols

Protocol: Western Blot Analysis of AMPK Activation

To assess the activation of AMPK, researchers typically measure the phosphorylation of AMPK at threonine 172 (p-AMPK α Thr172) relative to the total amount of AMPK protein.

- Tissue/Cell Lysis:
 - Harvest tissues or cells and immediately homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
 - Separate proteins by size on a 10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPKα (Thr172) (e.g., rabbit anti-p-AMPKα, 1:1000 dilution in 5% BSA/TBST).
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe with an antibody for total AMPKα to normalize the p-AMPKα signal.
 - Quantify band intensities using densitometry software (e.g., ImageJ).

Distinguishing (S)-2-amino-3-guanidinopropanoic acid from its Analogues

While all three compounds share a guanidino group, their structural differences lead to distinct metabolic fates and biological activities.

(S)-2-amino-3-guanidinopropanoic acid is an alpha-amino acid, similar to arginine. GAA is an N-amidino derivative of glycine. β -GPA has the guanidino group attached to the beta-carbon of the propanoic acid backbone. These seemingly minor structural shifts are responsible for their different roles as a creatine precursor (GAA) versus a creatine kinase inhibitor (β -GPA). The specific biological activity of (S)-2-amino-3-guanidinopropanoic acid remains to be elucidated.

Conclusion and Future Directions

The study of guanidino compounds offers a promising avenue for the development of novel therapeutics targeting cellular energy metabolism. While **(S)-2-amino-3-guanidinopropanoic acid hydrochloride** itself is not well-characterized, its analogues, Guanidinoacetic acid and β -Guanidinopropionic acid, have provided significant insights into the modulation of the creatine kinase system and AMPK signaling.

Future research should focus on:

- Elucidating the specific biological role of (S)-2-amino-3-guanidinopropanoic acid: Does it interact with the creatine system? Does it have unique targets?
- Comparative studies: Directly comparing the effects of these three guanidino compounds in various in vitro and in vivo models.
- Structure-activity relationship studies: Synthesizing and testing novel derivatives to optimize their therapeutic properties and minimize off-target effects.

For drug development professionals, a deeper understanding of this class of compounds could lead to new treatments for a range of conditions, from metabolic disorders and myopathies to neurodegenerative diseases and the challenges of aging. This guide serves as a foundational resource for navigating the complex but rewarding field of guanidino compound research.

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